molecular formula C4H8N2Si2 B578906 Piperazine, 1,4-disilyl- (8CI) CAS No. 16943-87-6

Piperazine, 1,4-disilyl- (8CI)

Cat. No.: B578906
CAS No.: 16943-87-6
M. Wt: 140.292
InChI Key: ZRSXVHRTJFNOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1,4-disilyl- (8CI), also known as Piperazine, 1,4-disilyl- (8CI), is a useful research compound. Its molecular formula is C4H8N2Si2 and its molecular weight is 140.292. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1,4-disilyl- (8CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-disilyl- (8CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,4-disilyl-piperazine derivatives, and how do reaction conditions influence yield?

  • Methodology : Piperazine derivatives are commonly synthesized via nucleophilic substitution or acylation. For example, chloroacetyl-piperazine derivatives are prepared using nucleophilic substitution with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) and monitored via TLC . For silyl-substituted derivatives, analogous methods may require silane-based reagents (e.g., chlorosilanes) and catalysts like triethylamine to facilitate substitution at the 1,4-positions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-disilyl-piperazine derivatives?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry. For silyl groups, 29Si^{29}Si-NMR can resolve silicon environments .
  • IR : Stretching frequencies for Si–C (~700 cm1^{-1}) and Si–N (~950 cm1^{-1}) bonds verify functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for labile silyl groups .

Q. How can thermodynamic properties (e.g., pKa, solubility) of 1,4-disilyl-piperazine derivatives be experimentally determined?

  • Methodology :

  • pKa : Use potentiometric titration (e.g., Sirius T3 platform) in aqueous or mixed-solvent systems. Piperazine derivatives with electron-withdrawing groups (e.g., silyl) exhibit reduced basicity compared to unsubstituted analogs .
  • Solubility : Measure via shake-flask method at pH 7.4, followed by HPLC-UV quantification. Silyl groups may enhance lipophilicity, reducing aqueous solubility .

Advanced Research Questions

Q. How does the protonation state of 1,4-disilyl-piperazine impact its role in PROTAC design?

  • Methodology : Piperazine’s basicity (pKa ~9-10) influences PROTAC solubility and binding to E3 ligases. For silyl derivatives, substituents like –Si(CH3_3)3_3 may lower pKa by 1–2 units due to inductive effects, altering cellular uptake and protein degradation efficiency. Experimental validation via pH-dependent binding assays (e.g., SPR) and computational docking (e.g., AutoDock) is recommended .

Q. What computational strategies predict the pKa and bioactivity of novel 1,4-disilyl-piperazine derivatives?

  • Methodology :

  • pKa Prediction : Use quantum mechanical (QM) methods (e.g., DFT) or empirical tools like MoKa. For silyl groups, parametrize silanol/silane-specific descriptors to improve accuracy .
  • Bioactivity : Molecular dynamics (MD) simulations combined with QSAR models trained on arylpiperazine datasets (e.g., serotonin receptor binding data) can prioritize derivatives for synthesis .

Q. How can contradictions in biological activity data (e.g., low toxicity vs. reduced efficacy) be resolved for modified piperazine derivatives?

  • Methodology :

  • Structural Analysis : Compare X-ray/NMR structures of parent and modified derivatives to identify steric or electronic changes. For example, cyclodextrin inclusion in piperazine derivatives reduces toxicity but may mask active sites, lowering activity .
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across multiple cell lines to distinguish compound-specific effects from experimental variability .

Q. What role do silyl substituents play in modulating the pharmacokinetic properties of piperazine-based inhibitors?

  • Methodology : Silyl groups enhance metabolic stability by resisting cytochrome P450 oxidation. Assess via:

  • Microsomal Stability Assays : Compare half-life (t1/2_{1/2}) of silyl vs. non-silyl derivatives in liver microsomes.
  • LogP Measurements : Silyl groups increase lipophilicity (e.g., calculated LogP +1.5), improving blood-brain barrier penetration but potentially reducing solubility .

Q. Methodological Notes

  • Synthesis : Prioritize inert conditions and silane-compatible catalysts to avoid Si–O bond formation.
  • Characterization : Include 29Si^{29}Si-NMR for unambiguous confirmation of silyl substitution.
  • Data Interpretation : Cross-validate computational pKa predictions with experimental titration to account for solvent effects .

Properties

CAS No.

16943-87-6

Molecular Formula

C4H8N2Si2

Molecular Weight

140.292

IUPAC Name

(4-$l^{1}

InChI

InChI=1S/C4H8N2Si2/c7-5-1-2-6(8)4-3-5/h1-4H2

InChI Key

ZRSXVHRTJFNOQL-UHFFFAOYSA-N

SMILES

C1CN(CCN1[Si])[Si]

Synonyms

Piperazine, 1,4-disilyl- (8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.